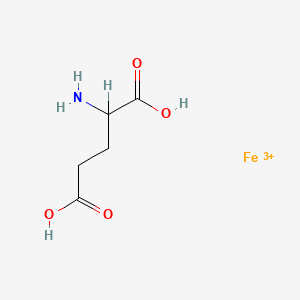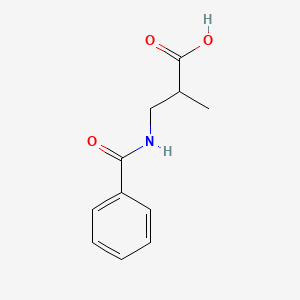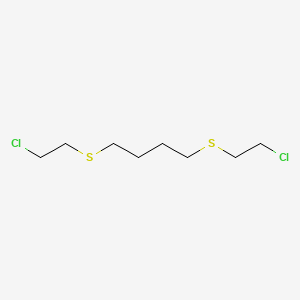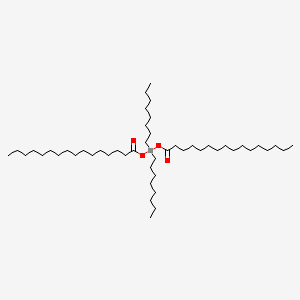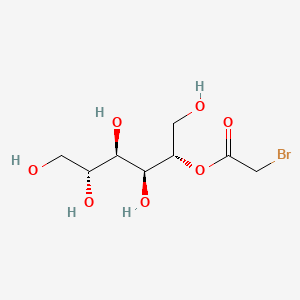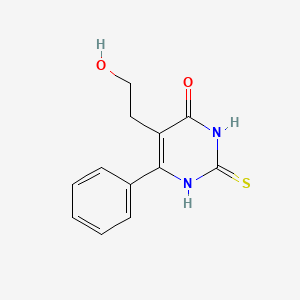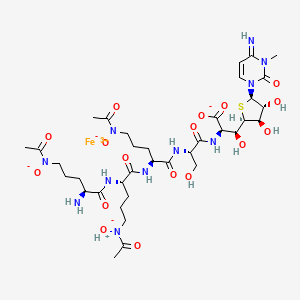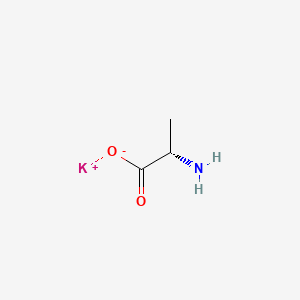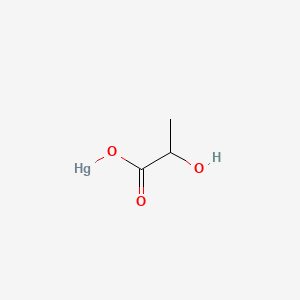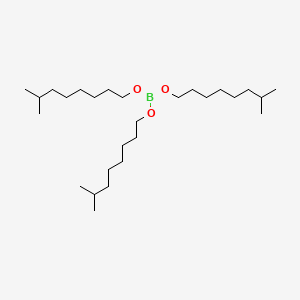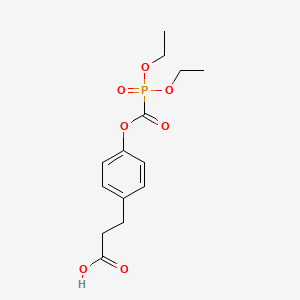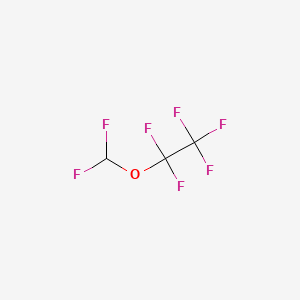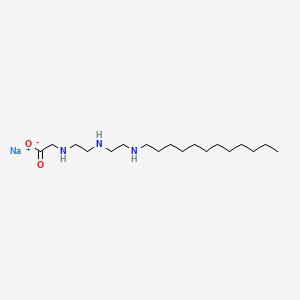
Dodicin-sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodicin-sodium involves the reaction of dodecylamine with ethylenediamine, followed by the addition of glycine. The final product is obtained by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Step 1: Reaction of dodecylamine with ethylenediamine in the presence of a suitable solvent.
Step 2: Addition of glycine to the reaction mixture.
Step 3: Neutralization with sodium hydroxide to form the sodium salt of the compound.
Step 4: Purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dodicin-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and glycine derivatives.
Aplicaciones Científicas De Investigación
Dodicin-sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving antimicrobial activity and cell membrane interactions.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of disinfectants and preservatives for various industrial applications .
Mecanismo De Acción
Dodicin-sodium exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The compound targets the amino groups in the cell membrane proteins, causing structural and functional disruptions .
Comparación Con Compuestos Similares
Dodicin: The parent compound with similar antimicrobial properties.
Dodecylamine: A precursor in the synthesis of dodicin-sodium with antimicrobial activity.
Ethylenediamine: Another precursor used in the synthesis process.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its parent compound, dodicin. This makes it more effective in various applications, particularly in aqueous environments .
Propiedades
Número CAS |
59079-49-1 |
|---|---|
Fórmula molecular |
C18H38N3NaO2 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
sodium;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetate |
InChI |
InChI=1S/C18H39N3O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);/q;+1/p-1 |
Clave InChI |
XKKTVIWAHIWFAN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCNCCNCCNCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



